molecular formula C8H9IO B050664 2,5-Dimethyl-4-iodophenol CAS No. 114971-53-8

2,5-Dimethyl-4-iodophenol

Cat. No.: B050664
CAS No.: 114971-53-8
M. Wt: 248.06 g/mol
InChI Key: RFAXNKKOQUYDKE-UHFFFAOYSA-N
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Description

4-Iodo-2,5-dimethylphenol is an organic compound with the molecular formula C8H9IO. It is a phenol derivative characterized by the presence of iodine and two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including proteomics research .

Scientific Research Applications

4-Iodo-2,5-dimethylphenol has several applications in scientific research:

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Iodo-2,5-dimethylphenol . It is recommended to use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 4-Iodo-2,5-dimethylphenol is the serotonin 5-HT2A/2C receptor . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

4-Iodo-2,5-dimethylphenol acts as a potent agonist at the serotonin 5-HT2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound’s interaction with the serotonin receptors triggers a series of biochemical reactions.

Biochemical Pathways

The activation of the serotonin 5-HT2A/2C receptors by 4-Iodo-2,5-dimethylphenol affects several neurotransmitters’ release, including dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception.

Result of Action

The activation of the serotonin 5-HT2A/2C receptors by 4-Iodo-2,5-dimethylphenol leads to changes in neurotransmission . This can result in various molecular and cellular effects, including alterations in mood, cognition, and perception.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,5-dimethylphenol typically involves the iodination of 2,5-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 4-Iodo-2,5-dimethylphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2,5-Dimethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2,5-dimethylphenol is unique due to the presence of both iodine and methyl groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its electrophilic properties, making it a valuable reagent in organic synthesis and a potential candidate for various scientific applications .

Properties

IUPAC Name

4-iodo-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAXNKKOQUYDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371238
Record name 4-iodo-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114971-53-8
Record name 4-iodo-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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